4,6-Dimethyl-2-(methylamino)nicotinonitrile

Corrosion inhibition Brass alloy protection Acid pickling

For R&D teams seeking a 4,6-dimethylnicotinonitrile scaffold with quantified performance data, 4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS 783325-61-1) is a benchmark corrosion inhibitor delivering 94% inhibition efficiency on brass in nitric acid at 180 ppm. Its 2-methylamino handle enables further derivatization, while 4,6-dimethyl groups confer steric control for regioselective chemistry. With a GHS07 'Warning' classification versus the 'Danger' designation of the 2-chloro analog, it significantly streamlines procurement logistics and reduces safety overhead. Available at research-scale quantities with reliable global shipping.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 783325-61-1
Cat. No. B1340182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-(methylamino)nicotinonitrile
CAS783325-61-1
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)NC)C
InChIInChI=1S/C9H11N3/c1-6-4-7(2)12-9(11-3)8(6)5-10/h4H,1-3H3,(H,11,12)
InChIKeyQCHLKHPBQSTJKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-2-(methylamino)nicotinonitrile CAS 783325-61-1: A Trisubstituted Nicotinonitrile Building Block for Specialized R&D Procurement


4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS 783325-61-1), also named 4,6-dimethyl-2-(methylamino)pyridine-3-carbonitrile, is a trisubstituted nicotinonitrile derivative with the molecular formula C₉H₁₁N₃ and a molecular weight of 161.20 g/mol . This compound features a pyridine core substituted at the 4- and 6-positions with methyl groups and at the 2-position with a methylamino group, along with a nitrile group at the 3-position, making it a versatile scaffold in medicinal chemistry and organic synthesis . It is typically supplied as a solid with purities ≥97% and is recognized for its potential applications in corrosion inhibition, as a synthetic building block, and in the exploration of biologically active molecules [1].

Why 4,6-Dimethyl-2-(methylamino)nicotinonitrile Cannot Be Readily Replaced by Generic Nicotinonitrile Analogs in Critical Applications


The specific substitution pattern of 4,6-dimethyl-2-(methylamino)nicotinonitrile—particularly the combination of 4,6-dimethyl groups and a 2-methylamino moiety—confers distinct physicochemical and performance characteristics that are not shared by closely related analogs such as 2-amino-4,6-dimethylnicotinonitrile, 2-chloro-4,6-dimethylnicotinonitrile, or the des-methyl 2-(methylamino)nicotinonitrile . Even seemingly minor structural variations lead to quantifiable differences in molecular weight, lipophilicity, solid-state properties, and functional activity . As demonstrated in a direct comparative study of corrosion inhibition on brass alloy, the methylamino substituent yields a specific inhibition efficiency of 94%, which differs measurably from the 95% and 96% achieved by its dimethylamino and 3-bromophenylamino counterparts, respectively [1]. Such data underscore that this compound cannot be simply interchanged with other in-class candidates without altering experimental outcomes or material performance.

Quantitative Differentiation Evidence for 4,6-Dimethyl-2-(methylamino)nicotinonitrile vs. Closest Analogs


Corrosion Inhibition Efficiency on Brass Alloy: Direct Comparison with Dimethylamino and 3-Bromophenylamino Analogs

In a head-to-head study evaluating nicotinonitrile derivatives as corrosion inhibitors for brass alloy in nitric acid, 4,6-dimethyl-2-(methylamino)nicotinonitrile (Compound 3) achieved an inhibition efficiency of 94% at a concentration of 180 ppm. Under identical conditions, 2-(dimethylamino)-4,6-dimethylnicotinonitrile (Compound 4) achieved 95%, and 2-((3-bromophenyl)amino)-4,6-dimethylnicotinonitrile (Compound 5) achieved 96% [1]. The inhibition efficiency follows the order 5 > 4 > 3, directly correlating with the substituent at the 2-position: 3-Br-C₆H₄NH > (CH₃)₂N > CH₃NH [1].

Corrosion inhibition Brass alloy protection Acid pickling

Molecular Weight and Lipophilicity Differentiation vs. Des-Methyl Analog 2-(Methylamino)nicotinonitrile

4,6-Dimethyl-2-(methylamino)nicotinonitrile possesses a molecular weight of 161.20 g/mol and a calculated LogP of 1.61 . In contrast, the des-methyl analog 2-(methylamino)nicotinonitrile (CAS 52583-87-6) has a molecular weight of 133.15 g/mol and a melting point of 85-87 °C [1]. The presence of the 4,6-dimethyl groups in the target compound increases both molecular weight (+28.05 g/mol) and lipophilicity, which can significantly influence solubility, membrane permeability, and overall pharmacokinetic profiles in biological assays.

Physicochemical properties Lipophilicity Molecular weight

Purity and Supplier Availability Comparison with 2-Amino-4,6-dimethylnicotinonitrile

4,6-Dimethyl-2-(methylamino)nicotinonitrile is commercially offered at a purity of 97% from multiple suppliers . In comparison, the 2-amino analog 2-amino-4,6-dimethylnicotinonitrile (CAS 5468-34-8) is typically supplied at a purity of 95% . While both are available as research chemicals, the target compound's slightly higher purity specification may reduce the need for additional purification steps in sensitive synthetic or assay applications.

Purity Supplier availability Procurement

Hazard Classification and Handling Differentiation vs. 2-Chloro-4,6-dimethylnicotinonitrile

4,6-Dimethyl-2-(methylamino)nicotinonitrile is classified with GHS07 (Harmful/Irritant) and a 'Warning' signal word . In contrast, the 2-chloro analog 2-chloro-4,6-dimethylnicotinonitrile (CAS 14237-71-9) carries a 'Danger' signal word and is classified as UN3439, Hazard Class 6.1 (Poison), Packing Group III . The chloro analog also has a defined melting point of 97-99 °C, whereas the target compound's melting point is not consistently reported, suggesting different solid-state properties .

Safety Hazard classification Shipping

Structural Determinants of Activity: Methylamino vs. Amino vs. Chloro Substituents

The 2-methylamino group in 4,6-dimethyl-2-(methylamino)nicotinonitrile provides a secondary amine capable of acting as both a hydrogen bond donor and acceptor, which can influence binding interactions in biological targets [1]. This contrasts with the 2-amino analog (primary amine, two H-bond donors) and the 2-chloro analog (no H-bond donor, electrophilic site for nucleophilic substitution) . In the corrosion inhibition study, the methylamino substituent (Compound 3) yielded 94% efficiency, while the dimethylamino (Compound 4) and 3-bromophenylamino (Compound 5) groups gave 95% and 96%, respectively, demonstrating that even subtle changes in the 2-substituent modulate performance [1].

Structure-activity relationship Medicinal chemistry Functional group

Recommended Application Scenarios for 4,6-Dimethyl-2-(methylamino)nicotinonitrile Based on Quantitative Evidence


Corrosion Inhibition Studies Requiring a Defined Benchmark Performance

For researchers developing corrosion inhibitors for brass alloys in acidic environments, 4,6-dimethyl-2-(methylamino)nicotinonitrile provides a well-characterized benchmark with a documented inhibition efficiency of 94% at 180 ppm in nitric acid [1]. Its performance, directly compared to dimethylamino (95%) and 3-bromophenylamino (96%) analogs, allows for rational selection when a specific balance of efficacy and synthetic accessibility is needed [1].

Medicinal Chemistry Scaffold Requiring Moderate Lipophilicity and Defined Physicochemical Properties

With a calculated LogP of 1.61 and molecular weight of 161.20 g/mol, this compound occupies a distinct physicochemical space compared to the des-methyl analog (MW 133.15 g/mol) . It is therefore suitable as a core scaffold in drug discovery programs where moderate lipophilicity and the presence of both a nitrile and a secondary amine are desired for target engagement or further derivatization .

Synthetic Building Block for Heterocyclic Libraries via Nucleophilic Substitution

The 2-methylamino group can serve as a handle for further functionalization, such as alkylation or acylation, while the 4,6-dimethyl groups provide steric bulk that can influence regioselectivity in subsequent reactions . This makes the compound a valuable intermediate for generating focused libraries of trisubstituted nicotinonitrile derivatives .

Laboratory Procurement with Reduced Hazard and Shipping Complexity

Given its GHS07 classification and 'Warning' signal word—contrasting with the 'Danger' classification and UN3439 shipping requirements of the 2-chloro analog—this compound offers a less hazardous alternative for laboratories seeking a 4,6-dimethylnicotinonitrile scaffold with a reactive 2-substituent . This can simplify procurement logistics and reduce safety-related costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dimethyl-2-(methylamino)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.